molecular formula C13H13NO3 B11542671 Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Cat. No.: B11542671
M. Wt: 231.25 g/mol
InChI Key: HGRSNSKJFXSUTL-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a furfurylimine group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- typically involves the reaction of 2-methoxy-4-formylphenol with furfurylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

2-methoxy-4-formylphenol+furfurylaminePhenol, 2-methoxy-4-(2-furfurylimino)methyl-\text{2-methoxy-4-formylphenol} + \text{furfurylamine} \rightarrow \text{Phenol, 2-methoxy-4-(2-furfurylimino)methyl-} 2-methoxy-4-formylphenol+furfurylamine→Phenol, 2-methoxy-4-(2-furfurylimino)methyl-

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is unique due to the presence of the furfurylimine group, which imparts distinct chemical and biological properties compared to other similar phenolic compounds

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. One such compound, Phenol, 2-methoxy-4-(2-furfurylimino)methyl- , is a Schiff base formed by the reaction of 2-methoxy-4-formylphenol with furfurylamine. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound features a methoxy group and an imine linkage, contributing to its potential biological activities.

Antioxidant Activity

Studies have demonstrated that phenolic compounds exhibit strong antioxidant properties. The antioxidant activity of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The results indicated a significant ability to neutralize free radicals, which is critical in preventing oxidative stress-related diseases.

Compound EC50 (ppm)
Phenol, 2-methoxy-4-(2-furfurylimino)methyl-10.46
Reference Compound15.00

This table summarizes the effective concentration (EC50) values showing that the compound exhibits competitive antioxidant activity compared to standard references.

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. Notably, it demonstrated cytotoxic effects against pancreatic cancer cells (Panc-1 and SNU-213). The mechanism involved the inhibition of cell proliferation and migration through pathways associated with Focal Adhesion Kinase (FAK) and AKT phosphorylation.

Case Study: Pancreatic Cancer

A recent study highlighted the efficacy of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- in reducing the viability of Panc-1 cells by approximately 60% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

In addition to its antioxidant and anticancer properties, this phenolic compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.

Bacteria MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

The antibacterial efficacy suggests its potential application as a therapeutic agent in treating bacterial infections.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-(furan-2-ylmethyliminomethyl)-2-methoxyphenol

InChI

InChI=1S/C13H13NO3/c1-16-13-7-10(4-5-12(13)15)8-14-9-11-3-2-6-17-11/h2-8,15H,9H2,1H3

InChI Key

HGRSNSKJFXSUTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NCC2=CC=CO2)O

Origin of Product

United States

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